molecular formula C5H8O3 B12367617 Methyl acetylacetate-d3

Methyl acetylacetate-d3

Cat. No.: B12367617
M. Wt: 119.13 g/mol
InChI Key: WRQNANDWMGAFTP-FIBGUPNXSA-N
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Description

Methyl acetylacetate-d3, also known as acetoacetate methyl ester-d3 or methyl 3-oxobutanoate-d3, is a deuterium-labeled version of methyl acetylacetate. This compound is primarily used in scientific research as a tracer in metabolic studies due to the presence of deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H5D3O3, and it has a molecular weight of 119.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetylacetate-d3 can be synthesized through the esterification of acetoacetic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete conversion.

Industrial Production Methods: On an industrial scale, this compound is produced by treating diketene with methanol in the presence of a deuterium source. This method ensures the incorporation of deuterium into the final product. The reaction is carried out under controlled conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl acetylacetate-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetoacetic acid or its derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl acetylacetate-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of methyl acetylacetate-d3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows researchers to track its transformation and distribution within biological systems. The molecular targets include enzymes involved in the metabolism of acetoacetate, such as acetoacetate decarboxylase and acetoacetyl-CoA thiolase .

Comparison with Similar Compounds

    Methyl acetylacetate: The non-deuterated version of methyl acetylacetate-d3.

    Ethyl acetylacetate: An ester of acetoacetic acid with similar chemical properties.

    Acetoacetic acid: The parent compound from which this compound is derived.

Comparison: this compound is unique due to the presence of deuterium, which makes it valuable for tracing and studying metabolic processes. Compared to its non-deuterated counterpart, it provides more precise data in metabolic studies. Ethyl acetylacetate and acetoacetic acid share similar chemical properties but lack the deuterium labeling, limiting their use in specific research applications .

Properties

Molecular Formula

C5H8O3

Molecular Weight

119.13 g/mol

IUPAC Name

methyl 4,4,4-trideuterio-3-oxobutanoate

InChI

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1D3

InChI Key

WRQNANDWMGAFTP-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)CC(=O)OC

Canonical SMILES

CC(=O)CC(=O)OC

Origin of Product

United States

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